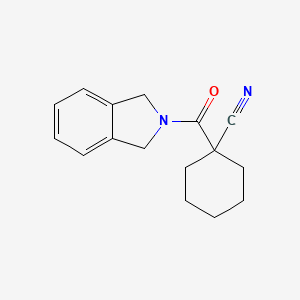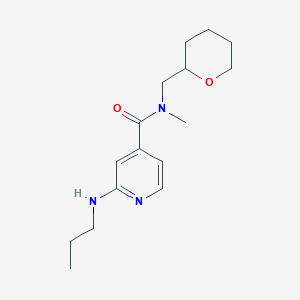
1-(1,3-Dihydroisoindole-2-carbonyl)cyclohexane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Dihydroisoindole-2-carbonyl)cyclohexane-1-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine and agriculture. This compound is synthesized using various methods and has been studied extensively to understand its mechanism of action and biochemical and physiological effects.
作用機序
The mechanism of action of 1-(1,3-Dihydroisoindole-2-carbonyl)cyclohexane-1-carbonitrile is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. Additionally, this compound has also been shown to inhibit the growth of weeds by interfering with the biosynthesis of fatty acids, which are essential for the growth and development of plants.
Biochemical and physiological effects:
1-(1,3-Dihydroisoindole-2-carbonyl)cyclohexane-1-carbonitrile has been shown to exhibit various biochemical and physiological effects. In studies conducted on cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway. Additionally, this compound has also been shown to inhibit the growth of cancer cells by downregulating the expression of various genes involved in cell proliferation and survival. In studies conducted on plants, this compound has been shown to inhibit the biosynthesis of fatty acids, resulting in the inhibition of plant growth and development.
実験室実験の利点と制限
One of the major advantages of using 1-(1,3-Dihydroisoindole-2-carbonyl)cyclohexane-1-carbonitrile in lab experiments is its potential applications in various areas of scientific research, including medicine and agriculture. Additionally, this compound is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the major limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 1-(1,3-Dihydroisoindole-2-carbonyl)cyclohexane-1-carbonitrile. One of the major areas of focus is the development of more efficient synthesis methods for this compound, which may improve its availability for use in various applications. Additionally, further studies are needed to understand the mechanism of action of this compound, which may lead to the development of new therapeutic agents for the treatment of cancer and other diseases. Finally, more studies are needed to understand the potential applications of this compound in agriculture, including its potential use as a herbicide or pesticide.
合成法
1-(1,3-Dihydroisoindole-2-carbonyl)cyclohexane-1-carbonitrile is synthesized using various methods, including the reaction of 2-aminobenzamide with cyclohexanone in the presence of sodium ethoxide. The reaction proceeds through a cyclization process, resulting in the formation of the desired compound. Other methods include the reaction of 2-aminobenzamide with cyclohexanone in the presence of potassium carbonate and the reaction of 2-aminobenzamide with cyclohexanone in the presence of sodium hydride.
科学的研究の応用
1-(1,3-Dihydroisoindole-2-carbonyl)cyclohexane-1-carbonitrile has been studied extensively for its potential applications in various areas of scientific research. One of the major areas of application is medicine, where this compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, this compound has also been studied for its potential applications in agriculture, where it has been shown to exhibit herbicidal activity by inhibiting the growth of weeds.
特性
IUPAC Name |
1-(1,3-dihydroisoindole-2-carbonyl)cyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c17-12-16(8-4-1-5-9-16)15(19)18-10-13-6-2-3-7-14(13)11-18/h2-3,6-7H,1,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHDJGKQEXZBRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C(=O)N2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dihydroisoindole-2-carbonyl)cyclohexane-1-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-[2-(4-Nitrophenyl)ethyl]imidazol-2-yl]methanol](/img/structure/B7554895.png)
![4-[(6E)-6-[(3-nitrophenyl)methylidene]-4,5-dihydrocyclopenta[c]pyrazol-1-yl]benzoic acid](/img/structure/B7554897.png)
![3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554901.png)

![4-[(cyclopropylamino)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B7554918.png)
![6-[(3-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7554920.png)


![1-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B7554945.png)
![2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide](/img/structure/B7554951.png)

![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylcarbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554956.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide](/img/structure/B7554966.png)
![2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid](/img/structure/B7554993.png)